![molecular formula C19H21N3O2 B5876939 N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)
N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
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Description
N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, commonly known as ADPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADPA is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Pharmacological Research: Analgesic Potential
This compound has been identified as having potential analgesic properties. In pharmacological studies, analogs of this compound have shown promising results in pain relief, comparable to or even superior to standard treatments like paracetamol . This suggests that AKOS005427129 could be a candidate for developing new pain management medications.
Organic Synthesis: Building Block for Complex Molecules
In the realm of organic chemistry, AKOS005427129 serves as a valuable building block for the synthesis of complex molecules. Its structural versatility allows for the creation of diverse chemical entities, which can be further explored for various biological activities .
Chemical Science: Protodeboronation Studies
The compound’s related derivatives have been utilized in studies focusing on protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in chemical synthesis .
Bioassay Development: Evaluating Treatment Efficacy
AKOS005427129 could be used in the development of cell-based bioassays. These assays are essential for evaluating the efficacy of treatments in biomedical research, particularly when studying the removal of treatment indicator chemicals from wastewater .
Material Science: Functional Group Transformation
The compound’s functional groups make it a subject of interest in material science, where it can be used to study the transformation of boron-containing compounds. This has implications for the development of new materials with specific properties .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(23)20-17-6-8-18(9-7-17)21-19(24)13-22-11-10-15-4-2-3-5-16(15)12-22/h2-9H,10-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMJSAHHYOIBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide |
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